An In-depth Technical Guide to NSC 601980: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to NSC 601980: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 601980 is a chemical compound with demonstrated anti-tumor properties. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and insights into its potential mechanism of action. Detailed experimental protocols for assessing its biological activity are also presented to facilitate further research and development.
Chemical Structure and Identification
NSC 601980 is identified by its molecular formula, C15H12N4, and has a molecular weight of 248.28 g/mol . Its structure is defined by the SMILES string: Cc1nc2ccccc2nc1/N=N/c1ccccc1.
Chemical Structure:
Caption: 2D Chemical Structure of NSC 601980.
Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of NSC 601980 is provided below. Due to the limited availability of experimentally derived data, some physicochemical properties are predicted based on computational models.
Table 1: Physicochemical Properties of NSC 601980
| Property | Value | Source |
| Molecular Formula | C15H12N4 | - |
| Molecular Weight | 248.28 g/mol | - |
| Appearance | Solid | |
| Purity | 98% | |
| Solubility | DMSO: 25 mg/mL | - |
| Predicted Properties | ||
| LogP | 3.5 | In Silico Prediction[1][2][3] |
| pKa | 4.2 (most basic) | In Silico Prediction |
| Boiling Point | 489.3 °C | In Silico Prediction |
| Melting Point | 215.7 °C | In Silico Prediction |
Table 2: Pharmacological Properties of NSC 601980
| Parameter | Cell Line | Value | Source |
| LogGI50 | COLO 205 (Colon Cancer) | -6.6 | |
| LogGI50 | HT29 (Colon Cancer) | -6.9 |
Mechanism of Action and Signaling Pathways
The precise mechanism of action for NSC 601980 has not been fully elucidated. However, based on the activity of structurally similar compounds, a potential mechanism involves the modulation of the Protein Kinase C delta (PKCδ) signaling pathway. A related compound, NSC606985, has been shown to exert a dual effect on cell growth and apoptosis through the mediation of PKCδ in prostate cancer cells. This suggests that NSC 601980 may also function as an anti-tumor agent by influencing this critical signaling cascade.
The proposed pathway involves the activation of PKCδ, which can, in turn, trigger downstream events leading to either cell cycle arrest and apoptosis or, under certain conditions, cell proliferation. The differential activation of PKCδ in various subcellular compartments may contribute to this dual action.
Caption: Proposed Signaling Pathway for NSC 601980 via PKCδ.
Experimental Protocols
The following is a detailed protocol for a colorimetric cell proliferation assay (MTT assay), which is a standard method for assessing the cytotoxic and anti-proliferative effects of chemical compounds on cancer cell lines such as COLO 205 and HT-29.
MTT Cell Proliferation Assay
Objective: To determine the concentration-dependent effect of NSC 601980 on the proliferation of COLO 205 and HT-29 human colon adenocarcinoma cell lines.
Materials:
-
NSC 601980
-
Dimethyl sulfoxide (DMSO, sterile)
-
COLO 205 and HT-29 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Experimental Workflow:
Caption: Experimental workflow for the MTT cell proliferation assay.
Procedure:
-
Cell Seeding:
-
Culture COLO 205 and HT-29 cells to approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blanks (medium only) and vehicle controls (medium with DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of NSC 601980 in sterile DMSO (e.g., 10-50 mM).
-
On the day of treatment, prepare serial dilutions of the compound in complete culture medium. A typical final concentration range to test might be 0.01 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of NSC 601980 or the vehicle control. Each condition should be performed in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 (the concentration that causes 50% growth inhibition).
-
Conclusion
NSC 601980 is a promising anti-tumor agent with significant inhibitory activity against colon cancer cell lines. While its precise mechanism of action requires further investigation, evidence suggests the involvement of the PKCδ signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of NSC 601980. Future studies should focus on elucidating the detailed molecular interactions and signaling cascades modulated by this compound, as well as its efficacy in more complex in vitro and in vivo models.
References
- 1. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]
- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
